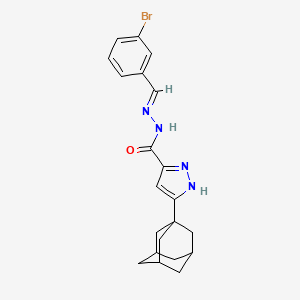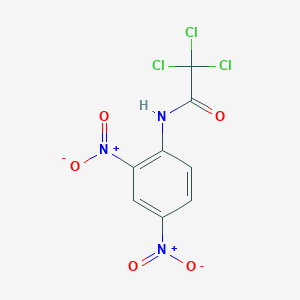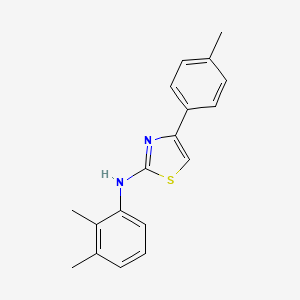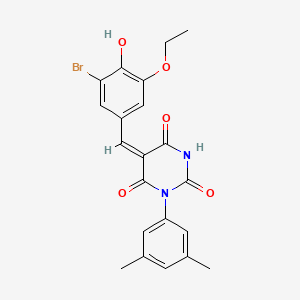![molecular formula C20H21F3N2O2S B11686166 6-(2,4-Dihydroxyphenyl)-4,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2-thione](/img/structure/B11686166.png)
6-(2,4-Dihydroxyphenyl)-4,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Dihydroxyphenyl)-4,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2-thione is a complex organic compound characterized by its unique structural features This compound contains a diazinane ring, which is a six-membered ring with two nitrogen atoms, and is substituted with various functional groups including dihydroxyphenyl, trimethyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dihydroxyphenyl)-4,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2-thione typically involves multiple steps. One common approach is to start with the preparation of the diazinane ring, followed by the introduction of the substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
6-(2,4-Dihydroxyphenyl)-4,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce alcohols or amines.
科学研究应用
6-(2,4-Dihydroxyphenyl)-4,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2-thione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 6-(2,4-Dihydroxyphenyl)-4,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
2,4,6-Tris(trifluoromethyl)phenyl-lithium: This compound shares the trifluoromethyl group and has similar reactivity in certain chemical reactions.
1-(2,6-Difluoro-3-(trifluoromethyl)phenyl)ethan-1-one: Another compound with trifluoromethyl substitution, used in different chemical applications.
Uniqueness
6-(2,4-Dihydroxyphenyl)-4,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2-thione is unique due to its combination of functional groups and the presence of the diazinane ring
属性
分子式 |
C20H21F3N2O2S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
6-(2,4-dihydroxyphenyl)-4,4,6-trimethyl-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2-thione |
InChI |
InChI=1S/C20H21F3N2O2S/c1-18(2)11-19(3,15-8-7-14(26)10-16(15)27)25(17(28)24-18)13-6-4-5-12(9-13)20(21,22)23/h4-10,26-27H,11H2,1-3H3,(H,24,28) |
InChI 键 |
GAMGOBHIXZHWAS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(N(C(=S)N1)C2=CC=CC(=C2)C(F)(F)F)(C)C3=C(C=C(C=C3)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11686095.png)
![methyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11686101.png)

![ethyl 4-[({(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11686117.png)

![N-[4-(4-cyanophenoxy)phenyl]thiophene-2-carboxamide](/img/structure/B11686136.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11686140.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686141.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11686151.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide](/img/structure/B11686158.png)

![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686183.png)
